BenchChemオンラインストアへようこそ!

2-Deoxy-2-fluorohexopyranose

Hexokinase kinetics Glycolysis inhibition Enzyme substrate specificity

2-Deoxy-2-fluorohexopyranose (CAS 38711-37-4, β-D-fludeoxyglucopyranose, β-2-FG) is the pyranose form of a 2-deoxy-2-fluorohexose, specifically the β-anomer of 2-deoxy-2-fluoro-D-glucose. It is a fluorinated glucose analog in which the C-2 hydroxyl group is replaced by a fluorine atom, yielding the molecular formula C₆H₁₁FO₅ and a molecular weight of 182.15 g·mol⁻¹.

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
CAS No. 38711-37-4
Cat. No. B3062738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deoxy-2-fluorohexopyranose
CAS38711-37-4
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)F)O)O)O
InChIInChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2
InChIKeyZCXUVYAZINUVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-2-fluorohexopyranose (CAS 38711-37-4) Procurement Guide: A Defined Fluorinated Glucose Analog for Quantitative Biochemical Studies


2-Deoxy-2-fluorohexopyranose (CAS 38711-37-4, β-D-fludeoxyglucopyranose, β-2-FG) is the pyranose form of a 2-deoxy-2-fluorohexose, specifically the β-anomer of 2-deoxy-2-fluoro-D-glucose [1]. It is a fluorinated glucose analog in which the C-2 hydroxyl group is replaced by a fluorine atom, yielding the molecular formula C₆H₁₁FO₅ and a molecular weight of 182.15 g·mol⁻¹ . This compound serves as the non-radioactive (cold) reference standard for the widely used positron emission tomography (PET) tracer [¹⁸F]FDG and is employed as a mechanistic probe in glycolysis inhibition, hexokinase substrate specificity, glycosylation interference, and antiviral research [2]. Its defined β-anomeric configuration (UNII: 41XAV5II5H) distinguishes it from the mixed-anomer preparation commonly sold under CAS 29702-43-0, making it the appropriate choice for studies requiring configurational precision such as enzyme co-crystallization and anomer-specific kinetic analyses [1].

Why 2-Deoxy-2-fluorohexopyranose (CAS 38711-37-4) Cannot Be Interchanged with 2-Deoxy-D-glucose or Other 2-Halogenated Analogs


Although 2-deoxy-D-glucose (2-DG), 2-chloro-2-deoxy-D-glucose (2-CG), 2-bromo-2-deoxy-D-glucose (2-BG), and 2-deoxy-2-fluoro-D-mannose (2-FM) share the core hexopyranose scaffold, their substitution at position 2 fundamentally alters enzyme binding, metabolic processing, and downstream biological potency. In silico docking studies and in vitro enzyme kinetics demonstrate that hexokinase I binding affinity follows the rank order D-glucose > 2-FG > 2-DG > 2-CG > 2-BG, with the halogen size at C-2 inversely correlating with affinity [1]. Furthermore, comparative metabolic studies show that 2-FG and 2-FM each yield distinct nucleotide-sugar derivatives (GDP and UDP forms), whereas 2-DG is additionally converted to dolichyl-phosphate intermediates, leading to divergent interference patterns with lipid-linked oligosaccharide biosynthesis [2]. These quantifiable differences mean that substituting 2-FG with 2-DG or another halogenated analog will produce non-equivalent results in glycolysis inhibition, glycosylation disruption, and antiviral assays. The quantitative evidence below establishes the specific dimensions across which this compound is differentiated from its closest comparators.

Quantitative Differentiation Evidence for 2-Deoxy-2-fluorohexopyranose (CAS 38711-37-4) Against In-Class Comparators


Hexokinase I Substrate Affinity: 2-FG Exhibits ~2.7-Fold Higher Affinity Than 2-DG Under Identical Conditions

Under identical assay conditions (hexokinase I from Bos taurus, 25°C, pH 7.4), 2-deoxy-2-fluoro-D-glucose (2-FG) demonstrates a Km of 0.055–0.062 mM, compared to a Km of 0.152 mM for 2-deoxy-D-glucose (2-DG), representing an approximately 2.7-fold higher apparent affinity (lower Km) for 2-FG [1]. The same trend is observed with rat hexokinase I (2-FG Km = 0.068–0.077 mM vs. 2-DG Km = 0.18 mM) and hexokinase II (2-FG Km = 0.166–0.174 mM vs. 2-DG Km = 0.613 mM, a ~3.6-fold difference) [1]. This quantifiable difference in enzyme binding directly translates to differential glycolytic inhibition potency in cellular assays [2].

Hexokinase kinetics Glycolysis inhibition Enzyme substrate specificity

Glycolysis Inhibition in Hypoxic Tumor Cells: 2-FG Is More Potent Than 2-DG, 2-CG, and 2-BG with a 6-Fold ID50 Advantage Over 2-CG

In a systematic comparative study, the binding affinities of 2-halogenated glucose analogs to hexokinase I decreased as a function of increasing halogen size: 2-fluoro-2-deoxy-D-glucose (2-FG) > 2-chloro-2-deoxy-D-glucose (2-CG) > 2-bromo-2-deoxy-D-glucose (2-BG). D-glucose exhibited the highest affinity, followed by 2-FG and then 2-DG [1]. Inhibition of glycolysis measured by lactate production yielded ID50 values of 1 mM for 2-FG, 6 mM for 2-CG, and >6 mM for 2-BG—a 6-fold potency advantage for 2-FG over 2-CG [1]. Flow cytometry and trypan blue exclusion assays confirmed that the efficacy of these analogs in preferentially inhibiting growth and killing hypoxic versus aerobic cells paralleled their relative binding affinities, with 2-FG identified as more potent than 2-DG for both glycolytic inhibition and cytotoxicity [1].

Cancer metabolism Glycolysis inhibition Hypoxic tumor targeting

Glycosylphosphatidylinositol (GPtdIns) Biosynthesis Inhibition in Plasmodium falciparum: 2-FG Is ~2-Fold More Potent Than 2-DG

In Plasmodium falciparum, at low concentrations 2-deoxy-2-fluoro-D-glucose (2-FG) at 0.1 mM inhibited GPtdIns biosynthesis without significant effects on total protein biosynthesis, whereas 2-deoxy-D-glucose (2-DG) required 0.2 mM to achieve the same selective effect—a 2-fold potency advantage for 2-FG [1]. At higher concentrations, 0.8 mM 2-FG and 1.5 mM 2-DG each inhibited [³H]glucosamine incorporation into glycolipids by 90% and prevented GPtdIns anchoring to merozoite surface protein-1 (MSP-1), again demonstrating a ~1.9-fold potency advantage for 2-FG [1]. Importantly, a qualitative difference was also observed: whereas 2-DG treatment resulted in the formation of new aberrant glycolipids, 2-FG treatment did not, indicating distinct metabolic processing and interference profiles at the level of GPtdIns anchor biosynthesis [1].

Malaria research Glycosylphosphatidylinositol biosynthesis Antiparasitic drug target

Antiviral Activity Spectrum: 2-FG Is a Potent Inhibitor of Enveloped Virus Replication, Differentiated from the More Potent 2-FM by Its Broader Glycosylation Interference Profile

Both 2-deoxy-2-fluoro-D-glucose (2-FG) and 2-deoxy-2-fluoro-D-mannose (2-FM) were demonstrated to be potent inhibitors of infectious Semliki Forest virus, fowl plague virus (influenza), and pseudorabies virus synthesis in cell culture, with 2-FM showing consistently stronger inhibition than 2-FG or 2-deoxy-D-glucose (2-DG) [1]. Comparative metabolic studies reveal that 2-FG and 2-FM each yield distinct GDP- and UDP-nucleotide sugar derivatives, whereas 2-DG additionally enters the dolichyl-phosphate pathway, producing dolichyl-dGlc-phosphate [2]. This differential metabolic routing means that while 2-FM provides superior antiviral potency, 2-FG's interference profile spans both glucose- and mannose-related glycosylation pathways, offering a broader—though less potent—inhibition spectrum that may be advantageous for studying dual-pathway glycoprotein biosynthesis disruption [2].

Antiviral research Enveloped virus glycoprotein biosynthesis Glycosylation inhibitor

Configurational Specificity: The β-Anomer (CAS 38711-37-4) Provides Defined Stereochemistry for Enzyme Co-Crystallization and Mechanism-Based Inhibitor Design

The β-anomer of 2-deoxy-2-fluoro-D-glucopyranose (CAS 38711-37-4) has been successfully co-crystallized with pyranose 2-oxidase (PDB: 2IGO), enabling atomic-resolution analysis of substrate binding geometry at the enzyme active site [1]. Additionally, a crystal structure of recombinant glucocerebrosidase (GBA) in complex with 2-deoxy-2-fluoro-β-D-glucopyranoside has been solved (PDB: 6TJQ), demonstrating the utility of the defined β-anomer in ligand-binding studies [2]. In contrast, the mixed anomer preparation (CAS 29702-43-0, commonly sold as '2-deoxy-2-fluoro-D-glucose') contains both α- and β-forms in equilibrium, introducing configurational ambiguity that can confound electron density interpretation in crystallographic studies and complicate kinetic analyses where anomer-specific enzyme recognition occurs, as demonstrated by mutarotase-catalyzed interconversion studies using ¹⁹F NMR [3].

Structural biology Glycosidase mechanism Enzyme co-crystallization

Optimal Procurement Scenarios for 2-Deoxy-2-fluorohexopyranose (CAS 38711-37-4) Based on Quantitative Evidence


Glycolysis Inhibitor Screening and Cancer Metabolism Research Requiring Quantifiable Potency Differentiation

Research groups investigating glycolytic inhibition in hypoxic tumor models should select 2-deoxy-2-fluorohexopyranose (CAS 38711-37-4) when the experimental design requires a glycolysis inhibitor with a hexokinase I binding affinity ~2.7-fold higher than 2-DG [1] and an ID50 for lactate inhibition of 1 mM—a 6-fold improvement over 2-CG . This compound is appropriate for direct comparative studies against 2-DG where the objective is to quantify the contribution of C-2 fluorine substitution to glycolytic blockade potency. The defined β-anomeric configuration further supports crystallographic studies of hexokinase-inhibitor complexes .

Antiviral Glycoprotein Biosynthesis Interference Studies Targeting Enveloped Viruses

For virology laboratories studying the role of N-linked glycosylation in enveloped virus replication, 2-deoxy-2-fluorohexopyranose offers a potency advantage over 2-DG while retaining the dual-pathway (glucose and mannose) glycosylation interference profile [1]. When the research objective is maximal antiviral potency, 2-FM may be preferred; however, when the goal is to study a broader glycosylation disruption profile comparable to the extensively characterized 2-DG but with enhanced activity, 2-FG is the appropriate selection. The compound has demonstrated consistent inhibition across Semliki Forest virus, fowl plague virus, and pseudorabies virus models [1].

Plasmodium falciparum GPtdIns Biosynthesis Pathway Dissection for Antimalarial Target Validation

Malaria drug discovery groups targeting the GPtdIns anchor biosynthesis pathway should procure 2-deoxy-2-fluorohexopyranose for its demonstrated ~2-fold potency advantage over 2-DG in inhibiting GPtdIns biosynthesis in P. falciparum at both low (0.1 mM vs. 0.2 mM) and high (0.8 mM vs. 1.5 mM) concentrations [1]. Critically, unlike 2-DG, 2-FG does not induce the formation of aberrant glycolipids, providing a cleaner chemical probe for mechanistic studies of GPtdIns pathway inhibition without confounding metabolic artifacts [1]. This qualitative differentiation is decisive for experiments requiring unambiguous interpretation of pathway-specific inhibition.

PET Tracer Reference Standard Preparation and Radiopharmaceutical Quality Control

Radiopharmacy and nuclear medicine facilities requiring a non-radioactive reference standard for [¹⁸F]FDG quality control should select the β-anomer (CAS 38711-37-4) as the defined chemical reference species [1]. The CAS 38711-37-4 material corresponds to the FDA-recognized substance β-D-fludeoxyglucopyranose (UNII: 41XAV5II5H) [1] and provides the configurational specificity needed for HPLC method development, system suitability testing, and identification of anomer-specific impurities that may arise during [¹⁸F]FDG radiosynthesis. Procurement of the mixed-anomer preparation (CAS 29702-43-0) introduces an additional variable in chromatographic peak assignment and may complicate compliance with pharmacopoeial monograph specifications.

Quote Request

Request a Quote for 2-Deoxy-2-fluorohexopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.